2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
Description
The compound 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide (CAS: 306980-84-7) is a benzamide derivative with a molecular formula of C₁₅H₁₁ClN₂OS and a molecular weight of 302.8 g/mol . Its structure features a chlorinated benzene ring connected via a carboxamide group to a second phenyl ring substituted with a cyano group at position 3 and a sulfur-containing moiety at position 4. Key physicochemical properties include:
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-14-6-2-5-9-19(14)26-20-11-10-16(12-15(20)13-23)24-21(25)17-7-3-4-8-18(17)22/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWYSYNERCFMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of the core phenyl sulfanyl group. One common synthetic route includes the following steps:
Bromination: : The starting material, 2-methylphenyl, undergoes bromination to introduce a bromo group at the desired position.
Sulfurization: : The brominated compound is then treated with a sulfurizing agent to replace the bromo group with a sulfanyl group.
Cyanation: : The sulfanyl group is further modified by introducing a cyano group through a cyanation reaction.
Chlorination: : Finally, the cyano group is chlorinated to yield the target compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to a sulfonyl group under specific conditions.
Reduction: : The cyano group can be reduced to an amine group, leading to the formation of a different compound.
Substitution: : The chloro group can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted phenyl compounds.
Scientific Research Applications
2-Chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound may have potential biological activity, making it useful in the study of biological processes and drug development.
Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new medications.
Industry: : Its unique chemical properties may be utilized in various industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups, in particular, may play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfur-Containing Groups
The compound’s (2-methylphenyl)sulfanyl group (ortho-methyl-substituted phenylthio) distinguishes it from analogs with simpler sulfur substituents. For example:
†Increased XLogP3 in phenylsulfanyl analogs reflects enhanced lipophilicity due to the aromatic ring.
Impact on Activity: Larger sulfur-containing groups (e.g., phenylsulfanyl) may improve membrane permeability but reduce solubility.
Variations in Halogen and Cyano Groups
Replacing the chloro or cyano groups alters electronic and steric profiles:
| Compound Modification | Effect on Properties | Hypothetical Activity Impact |
|---|---|---|
| Chloro → Fluoro | Lower molecular weight (286.8 g/mol), reduced XLogP3 (~3.0) | Enhanced solubility; possible reduced target affinity due to weaker electron withdrawal. |
| Cyano → Nitro | Increased TPSA (90–100 Ų), higher acidity | Improved hydrogen bonding but potential metabolic instability. |
Positional Isomerism
Substituent positioning significantly influences interactions:
- Para-substituted sulfur analogs : Higher symmetry may improve crystallinity but reduce binding specificity.
Biological Activity
Chemical Identity:
- IUPAC Name: 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
- Molecular Formula: C21H15ClN2OS
- Molecular Weight: 364.87 g/mol
- CAS Number: 2769192
This compound belongs to the class of benzamide derivatives, characterized by the presence of a chloro group, a cyano group, and a sulfanyl-containing phenyl moiety. Its unique structure suggests potential biological activities that warrant detailed exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:
- Enzyme Inhibition: It may inhibit various enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
- Receptor Modulation: The compound could act on G-protein coupled receptors (GPCRs), influencing pathways related to cell proliferation and apoptosis.
Pharmacological Profile
Research indicates that compounds with similar structural features often demonstrate significant pharmacological activities, including:
- Anticancer Properties: Many benzamide derivatives show promise in cancer therapy by inducing apoptosis in tumor cells.
- Anti-inflammatory Effects: Compounds with sulfanyl and cyano groups have been linked to reduced inflammation in various models.
Comparative Analysis of Biological Activities
Case Studies
-
Case Study on Anticancer Activity:
- A study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications.
-
Case Study on Anti-inflammatory Effects:
- Research into compounds containing sulfanyl groups revealed their ability to inhibit pro-inflammatory cytokines in animal models, demonstrating a mechanism that could be relevant for treating chronic inflammatory diseases.
Research Findings
Recent investigations into the biological activity of related compounds suggest that structural modifications significantly influence their pharmacological profiles. Key findings include:
- Increased Binding Affinity: The presence of the chloro and sulfanyl groups enhances binding affinity to target proteins, potentially increasing efficacy.
- Altered Metabolic Stability: Modifications can also affect the metabolic pathways, leading to improved bioavailability and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
